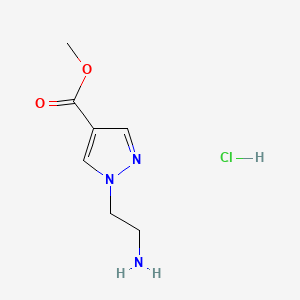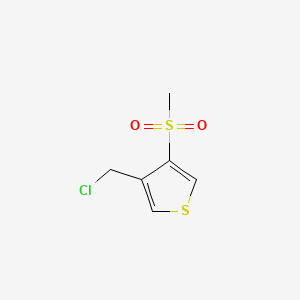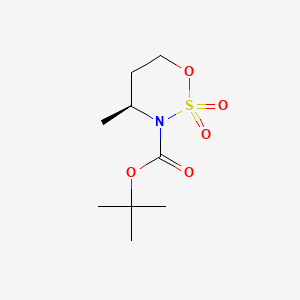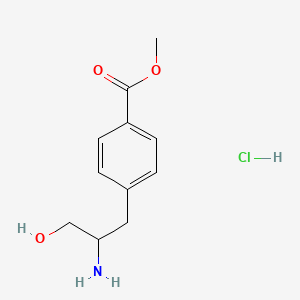
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate (TBAC) is an organic compound with a wide range of applications in the pharmaceutical, food, and cosmetic industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBAC is used as a building block in organic synthesis and as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleic acids. TBAC is also used as a catalyst in several processes, such as the synthesis of polymers and the production of surfactants.
Applications De Recherche Scientifique
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications, such as in the synthesis of peptides, nucleic acids, and amino acids. It has also been used as a catalyst in the synthesis of polymers and surfactants. In addition, this compound has been used in the synthesis of novel drugs and in the synthesis of fluorescent dyes.
Mécanisme D'action
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate acts as a nucleophile and reacts with electrophiles, such as halides, to form covalent bonds. The reaction is catalyzed by a base, such as potassium carbonate, which facilitates the reaction by protonating the nucleophile and increasing its reactivity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. In addition, this compound has been shown to inhibit the enzyme acetylcholine esterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate has several advantages for laboratory experiments, such as its low cost, high solubility in organic solvents, and ability to form covalent bonds with electrophiles. However, this compound is not very soluble in water and can be toxic if handled improperly. Therefore, it is important to take proper safety precautions when working with this compound.
Orientations Futures
The use of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate in the synthesis of novel drugs and in the synthesis of fluorescent dyes is an area of research that has great potential. In addition, this compound could be used in the development of new catalysts for the synthesis of polymers and surfactants. Furthermore, this compound could be used in the development of new inhibitors of enzymes, such as acetylcholinesterase and dihydrofolate reductase. Finally, this compound could be used as a building block in the synthesis of peptides, nucleic acids, and amino acids.
Méthodes De Synthèse
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate can be synthesized from the reaction of tert-butyl piperazine-1-carboxylate and 4-amino-6-chloro-1,3,5-triazin-2-yl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere at a temperature of around 80°C for about two hours. The reaction mixture is then cooled and the product is isolated by filtration. The purity of the product can be checked by thin-layer chromatography.
Propriétés
IUPAC Name |
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN6O2/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-16-8(13)15-9(14)17-10/h4-7H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYSKHCGYBNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)




![tert-butyl N-[1-(aminomethyl)-3-methoxycyclobutyl]carbamate, Mixture of diastereomers](/img/structure/B6609272.png)


![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
